REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:19])([F:18])[C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([NH:11][C:12]#[C:13][Si](C)(C)C)[CH:10]=1>CCO>[F:3][C:4]([F:19])([F:18])[C:5]1[CH:10]=[C:9]2[C:8]([CH:13]=[CH:12][NH:11]2)=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
10.83 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
5-trifluoromethyl-2-trimethylsilanylethynylphenylamine
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC=C(C1)NC#C[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
When cool
|
Type
|
TEMPERATURE
|
Details
|
heat to reflux
|
Type
|
WAIT
|
Details
|
After 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the EtOH
|
Type
|
ADDITION
|
Details
|
dilute the residue
|
Type
|
CUSTOM
|
Details
|
obtained with water
|
Type
|
EXTRACTION
|
Details
|
extract with Et2O
|
Type
|
WASH
|
Details
|
wash with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
to give a dark oil
|
Type
|
CUSTOM
|
Details
|
Absorbed the oil onto silica gel and load onto short column of silica gel
|
Type
|
WASH
|
Details
|
Elute with 20% EtOAc in hexanes
|
Type
|
ADDITION
|
Details
|
Pool fractions containing the product
|
Type
|
CUSTOM
|
Details
|
remove the solvent
|
Type
|
CUSTOM
|
Details
|
leaving a dark brown oil
|
Type
|
CUSTOM
|
Details
|
Further purification of the oil by HPLC (silica column)
|
Type
|
ADDITION
|
Details
|
Pool fractions containing the product
|
Type
|
CUSTOM
|
Details
|
remove the solvent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |